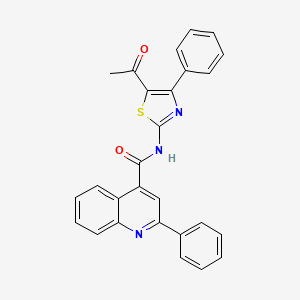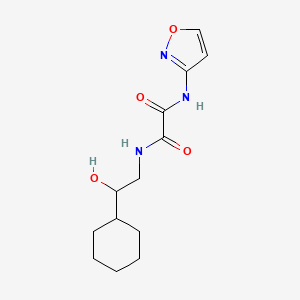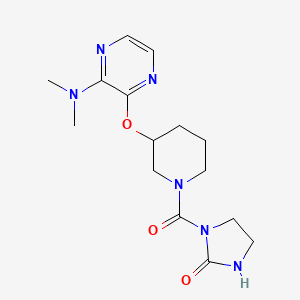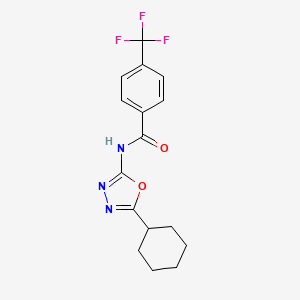
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide, also known as APQC, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. APQC is a heterocyclic compound that contains a quinoline ring system and a thiazole ring system. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization Studies on compounds with similar structural motifs emphasize the importance of specific synthetic methodologies and characterization techniques. For instance, the synthesis of thiazole and quinoline derivatives highlights innovative approaches to creating complex molecules. These methods often utilize catalysts, such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU), and various solvents under controlled conditions to achieve high purity and yield. Characterization techniques such as FT-IR, NMR (both 1H and 13C), and mass spectrometry play crucial roles in confirming the structure of these synthesized compounds (Prabakaran, Khan, & Jin, 2012).
Pharmacological Research In pharmacological research, derivatives of thiazole and quinoline have been explored for their potential in treating various diseases. For example, studies have investigated the antimicrobial, antitubercular, and antimalarial activities of newly synthesized thiazole and quinoline derivatives. These compounds have shown significant activity against a variety of bacterial and parasitic infections, underscoring their potential as lead compounds in drug discovery efforts (Umamatheswari & Sankar, 2017).
Molecular Docking and ADMET Prediction The design and synthesis of 4-methoxy-phenylthiazole-2-amine derivatives for acetylcholinesterase inhibition illustrate the integration of molecular docking and ADMET prediction in the development of new therapeutics. These studies involve the computational prediction of how small molecules interact with biological targets and their pharmacokinetic properties. This approach is instrumental in identifying promising compounds for further development as drugs (Zhang, Xu, Jian, Yang, & Ma, 2019).
Material Science Applications Beyond pharmacological applications, compounds with the quinoline and thiazole core structures have also been investigated in material science. For example, the development of novel catalysts for ethylene polymerization demonstrates the utility of these compounds in catalysis and polymer science. Such research provides insights into the synthesis of new polymeric materials with specific properties (Sun, Liu, Zhang, Zeng, Wang, & Liang, 2010).
Eigenschaften
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19N3O2S/c1-17(31)25-24(19-12-6-3-7-13-19)29-27(33-25)30-26(32)21-16-23(18-10-4-2-5-11-18)28-22-15-9-8-14-20(21)22/h2-16H,1H3,(H,29,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJXAIZZZOPQGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-{[4-(benzyloxy)phenyl]methylidene}[(2,4-dichlorophenyl)methoxy]amine](/img/structure/B2932945.png)



![7-(Aminomethyl)-6-oxaspiro[3.5]nonane-2-carboxylic acid;hydrochloride](/img/structure/B2932949.png)
![1-Phenylbicyclo[2.1.1]hexane-5-one](/img/structure/B2932951.png)

![4-chloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2932953.png)


![7-(3-(benzo[d]oxazol-2-ylthio)-2-methylpropyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2932963.png)
![1-Hydroxy-3-{5-[(methylsulfonyl)amino]-3-phenylpyrazolyl}thiolan-1-one](/img/structure/B2932964.png)
![2-[2-(2,3-dichlorophenyl)-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B2932965.png)
